N-(Methoxycarbonyl)-l-tryptophan methyl ester
Overview
Description
Synthesis Analysis
N-(Methoxycarbonyl)-L-tryptophan methyl ester can be synthesized through cyclization reactions under acidic conditions, such as with 85% phosphoric acid or trifluoroacetic acid, leading to various cyclic tautomers. This process has been utilized to produce a range of tryptophan and tryptamine derivatives, showcasing the compound's versatility as a synthetic intermediate (Taniguchi & Hino, 1981). Additionally, enantiospecific synthesis methods have been developed using tryptophan as a chiron for producing α-substituted tryptophan derivatives, highlighting the compound's utility in stereocontrolled synthetic processes (Bourne, Crich, Davies, & Horwell, 1991).
Molecular Structure Analysis
The molecular structure of N-(Methoxycarbonyl)-L-tryptophan methyl ester features an indole ring, which is a fundamental skeleton in many alkaloids and bioactive molecules. The presence of methoxycarbonyl and methyl ester functional groups introduces reactive sites for further chemical transformations, enabling the synthesis of complex molecules. Studies have shown that the conformation of related molecules in frozen solutions can be determined using techniques like electron nuclear double resonance (ENDOR) spectroscopy, providing insights into the molecule's structural dynamics and conformational preferences (Wells, Mustafi, & Makinen, 1990).
Scientific Research Applications
The Bischler-Napieralski reaction with L-N-formyl tryptophan methyl ester produces unusual β-carboline dimers, which are significant due to their unique structural features (Pal et al., 2004).
N.c.a. (S)-L-([-11C]methyl)-tryptophan has been synthesized with significant radiochemical yield and enantiomeric excess, indicating potential as a radiopharmaceutical (Plenevaux et al., 1994).
N, N'-Dicarbonyltryptamine derivatives, related to tryptophan methyl esters, show desirable analgesic potency, suggesting the importance of substituting tryptamine into the amide chain of melatonin for enhancing analgesic potency (Dongmei et al., 2000).
The synthesis of stephanotic acid methyl ester, containing a beta-substituted alpha-amino acid with a tryptophan C-6 to leucine beta-carbon link, has been achieved using a thioxo-oxazolidine intermediate and a methyl ester of tryptophan (Bentley et al., 2006).
A facile method for synthesizing 5-cyano-L-tryptophan has been demonstrated using 5-bromo derivatives of L-tryptophan and CuCN, highlighting the versatility of tryptophan derivatives in synthesis (Dua & Phillips, 1992).
The Pictet-Spengler reaction has been used to produce methyl trans-2-benzyl-3-methoxycarbonyl-9-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-propionate, a major compound, again highlighting the synthetic versatility of tryptophan derivatives (Shimizu et al., 1984).
Enantiospecific synthesis of α-substituted tryptophan derivatives has been accomplished using tryptophan as a chiron, showcasing potential applications in the R-series (Bourne et al., 1991).
Brominated tryptophan derivatives from Thorectandra and Smenospongia sponges have been found to inhibit Staphylococcus epidermidis growth, indicating their potential as antimicrobial agents (Segraves & Crews, 2005).
The synthesis of (-)-trypargine has helped reveal the absolute configuration of natural trypargine, contributing to our understanding of this natural compound's structure (Shimizu et al., 1984).
The 5-methoxy analogue of tryptophan shows potent antihypertensive activity in rats, with the methyl ester being a critical structural feature for activity (Safdy et al., 1982).
Safety And Hazards
The safety data and hazards associated with “N-(Methoxycarbonyl)-l-tryptophan methyl ester” are not well-documented in the literature. However, similar compounds require precautions such as avoiding breathing vapors, mist, or gas, and using personal protection during handling8.
Future Directions
The future directions for research on “N-(Methoxycarbonyl)-l-tryptophan methyl ester” are not well-documented in the literature. However, similar compounds are being studied for their potential in various applications, including the synthesis of substituted pyridines with diverse functional groups9.
properties
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKFSMKXYQRLC-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxycarbonyl)-l-tryptophan methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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